molecular formula C17H17N3O2 B11067562 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11067562
M. Wt: 295.34 g/mol
InChI Key: AXOBGBWRHXHIMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method includes the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole core. This core is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole core is known to interact with DNA and proteins, disrupting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxy group can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)17(21)18-11-10-16-19-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)

InChI Key

AXOBGBWRHXHIMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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